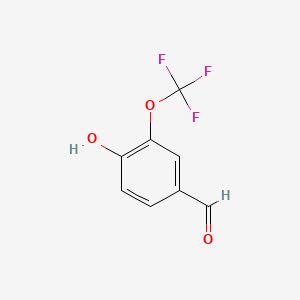

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJSLRQIOKFRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426949 | |

| Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-95-3 | |

| Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53104-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3)

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics, which can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a key building block that embodies the potential of trifluoromethoxy-substituted scaffolds in the design and synthesis of novel therapeutic agents. Its CAS number is 53104-95-3.[1]

This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and well-reasoned synthetic protocol, and explore its applications, particularly in the context of leveraging the trifluoromethoxy moiety for therapeutic advantage.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in synthesis and drug design. The key characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 53104-95-3 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 76.0 - 80.0 °C |

| Boiling Point (est.) | ~233.9 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and chlorinated solvents |

| InChI Key | GPJSLRQIOKFRFL-UHFFFAOYSA-N |

Structural Representation:

Caption: Chemical structure of this compound.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence: first, the synthesis of the precursor 2-(trifluoromethoxy)phenol, followed by a regioselective formylation. This strategy is predicated on the established reactivity of phenols and the directing effects of the substituents.

Caption: Proposed two-step synthesis workflow.

Part 1: Synthesis of 2-(Trifluoromethoxy)phenol

The synthesis of the key intermediate, 2-(trifluoromethoxy)phenol, can be achieved from readily available starting materials such as 2-nitrophenol. The process typically involves the conversion of the phenol to a more reactive intermediate, followed by trifluoromethoxylation.

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenol

-

Step 1.1: Diazotization of 2-Aminophenol. (Assuming reduction of 2-nitrophenol to 2-aminophenol as a preliminary step). To a stirred solution of 2-aminophenol in aqueous tetrafluoroboric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Step 1.2: Trifluoromethoxylation. The resulting diazonium salt solution is then subjected to trifluoromethoxylation. This can be achieved using various modern trifluoromethoxylating agents. A common approach involves the use of a suitable trifluoromethyl source and a copper catalyst.

-

Work-up and Purification. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(trifluoromethoxy)phenol.[2]

Part 2: Regioselective Formylation of 2-(Trifluoromethoxy)phenol

The introduction of the aldehyde group onto the 2-(trifluoromethoxy)phenol backbone requires careful consideration of regioselectivity. The hydroxyl group is a strong activating and ortho-, para-directing group, while the trifluoromethoxy group is a deactivating and meta-directing group (relative to itself, but its effect on the overall ring activation is complex). In this case, the powerful ortho-, para- directing influence of the hydroxyl group will dominate, directing the incoming electrophile to the positions ortho and para to it. The position ortho to the hydroxyl and meta to the trifluoromethoxy group is sterically hindered. Therefore, formylation is expected to occur predominantly at the position para to the hydroxyl group.

Several classical formylation reactions are suitable for this transformation, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is often a reliable choice for the ortho-formylation of phenols, but under certain conditions can also yield the para isomer.[3][4] For enhanced para-selectivity, modifications to reaction conditions or the use of alternative formylation methods may be necessary.

Proposed Formylation Method: Modified Duff Reaction

The Duff reaction is a versatile method for the formylation of phenols.[3][4] While it typically favors ortho-formylation, the steric hindrance at the position between the two existing substituents on 2-(trifluoromethoxy)phenol makes the para-position more accessible.

Caption: Simplified mechanism of the Duff formylation.

Experimental Protocol: Synthesis of this compound

-

Reagents and Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with 2-(trifluoromethoxy)phenol, hexamethylenetetramine, and anhydrous glycerol.

-

Reaction Execution: The mixture is heated to 135-140 °C under a nitrogen atmosphere and stirred for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1-2 hours to hydrolyze the intermediate imine.

-

Purification: The cooled reaction mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR (Predicted):

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Phenolic proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting a complex splitting pattern due to their coupling with each other and potentially long-range coupling with the fluorine atoms of the -OCF₃ group.

¹³C NMR (Predicted):

-

Carbonyl carbon (-CHO): A signal around δ 190-195 ppm.

-

Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy carbon (-OCF₃): A quartet around δ 120-125 ppm with a large C-F coupling constant.

FTIR (Predicted):

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aldehydic): Bands in the region of 2800-3100 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O stretch (phenol and ether): Bands in the region of 1200-1300 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation):

-

Molecular Ion (M⁺): A peak at m/z = 206.

-

Loss of H·: A fragment at m/z = 205.

-

Loss of CHO·: A fragment at m/z = 177.

-

Loss of ·OCF₃: A fragment at m/z = 121.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group imparts several advantageous properties to a molecule, making this compound a valuable scaffold in drug discovery.

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross biological membranes, potentially improving oral bioavailability and brain penetration.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug, leading to a more favorable dosing regimen.

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the adjacent phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

-

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or a chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a target protein.

Safety and Handling

As a professional in a research and development setting, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, general safety precautions for this class of compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is important to note that this compound is an irritant to the skin, eyes, and respiratory system. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and the modulating influence of the trifluoromethoxy substituent provides a versatile platform for the creation of complex molecular architectures with tailored biological activities. The synthetic pathways and analytical considerations outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable compound in their discovery and development programs.

References

- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. rsc.org [rsc.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.es [fishersci.es]

synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde from protocatechualdehyde

An In-depth Technical Guide to the Regioselective Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde from Protocatechualdehyde

Abstract

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a cornerstone of modern medicinal and agrochemical development, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable building block that leverages these benefits.[2][3][4] However, its synthesis from a readily available precursor like protocatechualdehyde (3,4-dihydroxybenzaldehyde) presents a significant regioselectivity challenge: the targeted functionalization of the C3 hydroxyl group while leaving the C4 hydroxyl unmodified. This guide provides a comprehensive, field-proven strategy for this synthesis, detailing the underlying chemical logic, step-by-step protocols, and mechanistic insights necessary for successful execution by researchers in drug development and chemical synthesis.

Strategic Analysis: Overcoming the Regioselectivity Challenge

Direct O-trifluoromethylation of protocatechualdehyde is synthetically unviable. The presence of two nucleophilic phenolic hydroxyl groups would lead to a statistical mixture of products: 3-O-CF₃, 4-O-CF₃, and 3,4-di-O-CF₃ derivatives, along with unreacted starting material. The separation of these closely related isomers would be chromatographically demanding and result in a low yield of the desired product.

Therefore, a robust synthetic strategy necessitates a protection-functionalization-deprotection sequence. The core principles of this approach are:

-

Exploiting Inherent Reactivity: The C4 hydroxyl group of protocatechualdehyde is more acidic and sterically accessible than the C3 hydroxyl. This differential reactivity allows for its selective protection.

-

Targeted O-Trifluoromethylation: With the C4 position blocked, the C3 hydroxyl is the sole remaining site for the key trifluoromethylation reaction.

-

Orthogonal Deprotection: The chosen protecting group must be removable under conditions that do not compromise the newly installed, electron-rich trifluoromethoxy group or other functionalities on the aromatic ring.

This guide details a reliable three-step synthesis based on this strategy, as illustrated in the workflow below.

Caption: Overall 3-step synthetic workflow.

Experimental Protocols & Mechanistic Discussion

Step 1: Selective Protection of the C4-Hydroxyl Group

Causality Behind Experimental Choices: The selection of a benzyl (Bn) protecting group is strategic. It is installed under mild basic conditions that favor reaction at the more acidic C4-OH. Furthermore, it is robust enough to withstand the conditions of the subsequent trifluoromethylation step and can be cleanly removed via catalytic hydrogenation, a mild method that preserves the product's integrity.

Detailed Protocol: Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde

-

Reaction Setup: To a stirred solution of protocatechualdehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.1 eq). The use of a slight excess of this mild, inorganic base is sufficient to deprotonate the more acidic C4-OH preferentially without significantly affecting the C3-OH.

-

Reagent Addition: Add benzyl bromide (BnBr, 1.05 eq) dropwise to the suspension at room temperature. Using a small excess of the alkylating agent ensures complete consumption of the starting material.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(benzyloxy)-3-hydroxybenzaldehyde.

Step 2: Electrophilic O-Trifluoromethylation

Causality Behind Experimental Choices: This is the pivotal step where the -OCF₃ group is installed. The choice of an electrophilic trifluoromethylating agent is critical. S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are highly effective for this transformation.[5][6][7] They act as potent "CF₃⁺" synthons. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is employed to deprotonate the remaining C3-OH, forming a phenoxide that is sufficiently nucleophilic to attack the reagent without competing in side reactions.

Detailed Protocol: Synthesis of 4-(Benzyloxy)-3-(trifluoromethoxy)benzaldehyde

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the protected intermediate, 4-(benzyloxy)-3-hydroxybenzaldehyde (1.0 eq), in anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq) and stir the solution for 10 minutes at 0 °C.

-

Reagent Addition: Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent I, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.[5] The reaction is often exothermic, and slow addition is crucial for control.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor for the consumption of the starting material by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired trifluoromethylated product.

Caption: Mechanism of O-Trifluoromethylation.

Step 3: Deprotection to Yield Final Product

Causality Behind Experimental Choices: Catalytic hydrogenation is the method of choice for benzyl ether cleavage. It operates under neutral conditions and low pressure, ensuring the sensitive aldehyde and trifluoromethoxy functionalities remain intact. The palladium on carbon (Pd/C) catalyst is highly efficient for this transformation.

Detailed Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the protected product, 4-(benzyloxy)-3-(trifluoromethoxy)benzaldehyde (1.0 eq), in ethanol. Add palladium on carbon (10% Pd/C, ~5 mol% Pd).

-

Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. This step is typically complete in 2-4 hours.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug to yield the final product, this compound.

Data Summary & Validation

The following table summarizes typical parameters for this synthetic sequence. Yields and purity are representative and may vary based on scale and experimental execution.

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |

| 1 | Protocatechualdehyde | Benzyl bromide, K₂CO₃ | Acetone | 85-95% | >98% |

| 2 | 4-(Benzyloxy)-3-hydroxybenzaldehyde | Umemoto's Reagent I, DIPEA | CH₂Cl₂ | 70-85% | >98% |

| 3 | 4-(Benzyloxy)-3-(trifluoromethoxy)benzaldehyde | H₂, 10% Pd/C | Ethanol | 90-99% | >99% |

Self-Validating System: Each protocol is designed as a self-validating system. The use of TLC at each stage allows for real-time monitoring of reactant consumption and product formation, ensuring reactions are driven to completion. Chromatographic purification at the end of steps 1 and 2, followed by characterization (¹H NMR, ¹³C NMR, MS), confirms the integrity of each intermediate before proceeding, preventing the carry-over of impurities and ensuring the final product's high purity.

Conclusion

The is a prime example of strategic chemical design, where challenges in regioselectivity are overcome through a logical protection, functionalization, and deprotection sequence. By leveraging the inherent electronic properties of the starting material and employing modern, powerful trifluoromethylating agents like Umemoto's reagents, this valuable building block can be accessed in high yield and purity.[5][6] The protocols and rationale presented herein provide researchers and drug development professionals with a reliable and scalable pathway for its synthesis, enabling further exploration in the fields of medicinal chemistry and materials science.

References

-

Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). [Link]

-

O‐Trifluoromethylation of phenol. ResearchGate. [Link]

-

O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters - ACS Publications. [Link]

-

Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

-

This compound (C8H5F3O3). PubChem. [Link]

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Organic Chemistry Portal. [Link]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. National Institutes of Health (NIH). [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health (NIH). [Link]

-

Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Wiley Online Library. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Jurnal Sains dan Kesehatan. [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Princeton University. [Link]

-

The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. PubMed. [Link]

-

Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. [Link]

-

4-Hydroxy-3-(trifluoromethyl)benzaldehyde. PubChem. [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

A mild and fast photocatalytic trifluoromethylation of thiols in batch and continuous-flow. Chemical Science (RSC Publishing). [Link]

- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 53104-95-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. Umemoto Reagent I - Enamine [enamine.net]

- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in contemporary chemical research and development. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and applications, with a focus on providing practical insights for laboratory and industrial use.

Core Molecular Attributes

This compound is a substituted aromatic aldehyde. The presence of the trifluoromethoxy group at the meta position and a hydroxyl group at the para position to the aldehyde functionality imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below.

| Attribute | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| CAS Number | 53104-95-3 | [1] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the relative positions of the functional groups on the benzene ring.

Figure 1: 2D structure of this compound.

Synthesis and Purification

Synthetic Approach

A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitably protected dihydroxybenzaldehyde precursor. A generalized workflow for the synthesis of a related compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is described in a patent, which involves the nucleophilic substitution of chlorodifluoromethane with 3,4-dihydroxybenzaldehyde in the presence of a phase transfer catalyst and a base.[3] A similar strategy could be adapted for the synthesis of the target molecule.

Figure 2: A generalized synthetic workflow for substituted hydroxybenzaldehydes.

Purification by Recrystallization

Purification of the crude product is critical to obtain material of high purity suitable for research and development. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5] The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]

Experimental Protocol: General Recrystallization Procedure

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to identify a suitable system.

-

Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The formation of crystals can sometimes be initiated by scratching the inside of the flask or by adding a seed crystal.[4]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. This is typically achieved through a combination of spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with neighboring protons. For the related compound 4-hydroxy-3-(trifluoromethyl)benzaldehyde, ¹H NMR data is available.[6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Expected key peaks include:

-

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde carbonyl group (around 1680-1700 cm⁻¹).

-

C-H stretching bands for the aromatic ring and the aldehyde.

-

C-O stretching bands.

-

Strong C-F stretching bands characteristic of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 206.12 would be expected. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The trifluoromethoxy group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]

The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Aldol condensations to form α,β-unsaturated ketones.

-

Oxidation to form carboxylic acids.

-

Reduction to form alcohols.

These reactions allow for the incorporation of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety into a diverse array of target molecules with potential biological activity or unique material properties. For example, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been investigated for their antimicrobial activities.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a fluorinated building block with significant potential in synthetic chemistry. Its unique combination of functional groups makes it a valuable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its key properties, synthesis, purification, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. CN103467260A.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).

- 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-95-5) 1H NMR spectrum. ChemicalBook.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Method for preparing a 4-hydroxybenzaldehyde and derivatives. US6184421B1.

- Supporting Information for a scientific public

- Electronic Supplementary Information for a scientific public

- This compound | CAS 53104-95-3. Santa Cruz Biotechnology.

- This compound, 98+%, Thermo Scientific Chemicals. Fisher Scientific.

- Compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds. BRPI0803375A2.

- Benzaldehyde, 4-hydroxy-. NIST WebBook.

- Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

- Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook.

- 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase.

- This compound (C8H5F3O3). PubChemLite.

- 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum. ChemicalBook.

- 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum. ChemicalBook.

- 4-hydroxy-3-(trifluoromethyl)benzaldehyde. Stenutz.

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR. Sigma-Aldrich.

- 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. PubChem.

- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.

- This compound, 98+%, Thermo Scientific Chemicals 1 g. VWR.

- Process for the production of 4-hydroxybenzaldehyde derivatives.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-Trifluoromethylbenzaldehyde. Wikipedia.

- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Autech Industry Co.,Limited.

- Recrystalliz

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.

- WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Science Alert.

- 220227-98-5|4-Hydroxy-3-(trifluoromethyl)benzaldehyde|BLD Pharm. BLD Pharm.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. mt.com [mt.com]

- 6. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

A-Comprehensive-Guide-to-the-Spectroscopic-Characterization-of-4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3), a key intermediate in pharmaceutical and materials science research.[1] We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in established scientific principles. Each section includes detailed experimental protocols, data interpretation, and visual aids to bridge theory with practice.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol , is a substituted aromatic aldehyde.[1] Its structure features a benzaldehyde core with a hydroxyl (-OH) group at position 4 and a trifluoromethoxy (-OCF₃) group at position 3. The unique electronic properties conferred by these substituents make it a valuable building block in organic synthesis.

Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of such molecules. Techniques like NMR, IR, and MS provide a detailed "fingerprint," allowing for precise characterization.[2] This guide will systematically break down the expected spectral features of this compound.

Molecular Structure Diagram

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[3]

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number and environment of hydrogen atoms in a molecule. The electron-withdrawing and -donating effects of the substituents on the aromatic ring create a distinct pattern of signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the C=O bond.[2][4] |

| Aromatic (H-2) | ~7.8 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group. |

| Aromatic (H-6) | ~7.7 | Doublet of doublets (dd) | 1H | Ortho to the aldehyde and meta to the -OH and -OCF₃ groups. |

| Aromatic (H-5) | ~7.2 | Doublet (d) | 1H | Ortho to the electron-donating hydroxyl group. |

| Hydroxyl (-OH) | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; peak disappears upon D₂O shake.[5][6] |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (if coupled to F) | Rationale |

| Aldehyde (C=O) | ~190 | Singlet | Highly deshielded carbonyl carbon.[2] |

| Aromatic (C-4) | ~155 | Singlet | Carbon bearing the electron-donating -OH group (shielded relative to C1/C3 but deshielded by aromaticity). |

| Aromatic (C-3) | ~145 | Quartet (q) | Carbon attached to the electron-withdrawing -OCF₃ group; shows C-F coupling. |

| Aromatic (C-1) | ~132 | Singlet | Carbon attached to the aldehyde group. |

| Aromatic (C-6) | ~128 | Singlet | Aromatic CH. |

| Aromatic (C-2) | ~125 | Singlet | Aromatic CH. |

| Trifluoromethoxy (-OCF₃) | ~120 | Quartet (q, ¹JCF) | Carbon of the -OCF₃ group, shows strong one-bond coupling to fluorine. |

| Aromatic (C-5) | ~118 | Singlet | Aromatic CH, shielded by the adjacent -OH group. |

NMR Experimental Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3550 | O-H stretch | Strong, Broad | Phenolic -OH[5][7][8] |

| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |

| 2800 - 2900 & 2700 - 2800 | C-H stretch | Medium, Doublet | Aldehyde C-H |

| 1680 - 1700 | C=O stretch | Strong, Sharp | Aromatic Aldehyde[4] |

| 1500 - 1600 | C=C stretch | Medium | Aromatic Ring[5][6] |

| 1100 - 1300 | C-F and C-O stretch | Very Strong | Trifluoromethoxy (-OCF₃) and Phenolic C-O |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For aromatic aldehydes, the molecular ion peak is typically strong and readily identifiable.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Formula | Rationale |

| 206 | [M]⁺• | [C₈H₅F₃O₃]⁺• | Molecular Ion |

| 205 | [M-H]⁺ | [C₈H₄F₃O₃]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aromatic aldehydes. |

| 177 | [M-CHO]⁺ | [C₇H₄F₃O₂]⁺ | Loss of the formyl radical (•CHO). |

| 123 | [M-OCF₃]⁺ | [C₈H₅O₂]⁺ | Cleavage of the trifluoromethoxy radical. |

Primary Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Safety and Handling

This compound is intended for research and development purposes.[1] While specific toxicity data is limited, related fluorinated aromatic compounds are known to cause skin and eye irritation.[9] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, notably the phenolic hydroxyl, the aromatic aldehyde, and the trifluoromethoxy moieties. Finally, mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns. Together, these data form a unique and reliable spectroscopic signature for this compound, ensuring its quality and identity for scientific applications.

References

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

-

UCLA Chemistry. Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]

-

Molekula. This compound. Available at: [Link]

-

Modgraph. (2011). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

-

ResearchGate. (2018). Preparation of Shiga-Y51. We reacted 4-Hydroxy-3-(trifluoromethoxy).... Available at: [Link]

-

Freie Universität Berlin. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]

-

NIH. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available at: [Link]

-

AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Available at: [Link]

-

UCLA Chemistry. Spectroscopy Tutorial: Example 8. Available at: [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

University of Colorado Boulder. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Available at: [Link]

-

ACS Publications. (1970). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Available at: [Link]

-

NIH. (2014). NMR methods for the analysis of mixtures. Available at: [Link]

-

Chembeez. This compound, 98+%, Thermo Scientific Chemicals. Available at: [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

NIH. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

- Google Patents. US11691947B2 - Isoindoline compositions and methods for treating neurodegenerative disease.

-

PubMed. (2020). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde. Available at: [Link]

-

ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. adichemistry.com [adichemistry.com]

- 9. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

solubility of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 53104-95-3), a key fluorinated intermediate in biochemical research and pharmaceutical development.[1][2] This document moves beyond a simple data summary to explore the underlying molecular principles governing its solubility in common organic solvents. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's behavior for applications ranging from reaction optimization and purification to formulation. A validated experimental protocol for quantitative solubility determination is also provided, ensuring readers can generate precise data tailored to their specific laboratory conditions.

Introduction: The Critical Role of Solubility

In pharmaceutical manufacturing and chemical synthesis, the choice of solvent is a critical decision that profoundly impacts process efficiency, product purity, safety, and regulatory compliance.[3] For specialized reagents like this compound, a solid understanding of its solubility is not merely academic; it is fundamental to its practical application.[1] Whether designing a synthetic route, developing a crystallization method for purification, or formulating a final product, solubility data dictates the feasibility and success of the endeavor.[4][5]

This guide provides an expert-driven perspective on the solubility profile of this molecule, grounded in its unique structural features. We will dissect the interplay of its functional groups to predict its behavior in various solvent classes and provide a robust methodology for its empirical determination.

Molecular Structure and Solubility Predictions

The solubility of a compound is dictated by its molecular structure. This compound is a substituted aromatic aldehyde with a molecular formula of C₈H₅F₃O₃ and a molecular weight of approximately 206.12 g/mol .[1][6] Its behavior in solution is governed by the combined effects of its four key structural components:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen lone pairs). This feature promotes solubility in protic and polar aprotic solvents.

-

Aldehyde (-CHO) Group: The carbonyl within this group is highly polar and can act as an effective hydrogen bond acceptor. This contributes significantly to solubility in solvents capable of hydrogen bonding or strong dipole-dipole interactions.[7][8]

-

Aromatic Benzene Ring: This core structure is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Trifluoromethoxy (-OCF₃) Group: This is a highly electronegative and electron-withdrawing group. While the oxygen atom is a potential hydrogen bond acceptor, the group as a whole significantly increases the molecule's lipophilicity and reduces its ability to interact with water, contributing to its observed insolubility in aqueous media.[2][9][10]

Based on this structural analysis, a predicted solubility profile can be established. This predictive approach is invaluable in the early stages of research when material is scarce.[5]

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound across different solvent classes, based on physicochemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl groups can form strong hydrogen bonds with the solute's phenolic -OH (as both donor and acceptor) and aldehyde -CHO (as acceptor) groups. |

| Polar Aprotic | Acetone, DMSO, THF, Ethyl Acetate | High | These solvents possess strong dipoles and hydrogen bond acceptor sites (e.g., the carbonyl oxygen in acetone) that can effectively solvate the polar aldehyde and interact with the acidic phenolic proton. Similar phenolic aldehydes show high solubility in acetone.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform's weakly acidic proton can also interact with the solute's H-bond acceptors. Studies on similar compounds confirm high solubility in chloroform.[11] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can interact favorably with the solute's benzene ring (π-π stacking), but it is less effective at solvating the highly polar -OH and -CHO functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Poor | These solvents lack polarity and cannot form the necessary hydrogen bonds or dipole-dipole interactions to overcome the solute's crystal lattice energy. |

| Aqueous | Water | Insoluble | Consistently reported as insoluble in water.[2][9][10] The large, lipophilic trifluoromethoxy-substituted benzene ring dominates the molecular character, preventing effective hydration despite the presence of two H-bonding groups. |

Workflow for Rational Solvent Selection

Choosing the optimal solvent requires a logical, multi-faceted approach that balances solubility with other process requirements.[12][13] The following workflow illustrates a systematic process for solvent selection in a research and development setting.

Caption: Logical workflow for selecting an appropriate solvent.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity >98%)

-

Selected solvent (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Supersaturated Solution (The "Why"): Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 50 mg of solid to 5 mL of solvent). Using an excess ensures that equilibrium is reached from a state of saturation, which is often faster and more reliable than approaching it from an unsaturated state.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time is a common source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. Causality: This allows the excess, undissolved solid to settle, ensuring that the supernatant liquid is not contaminated with solid particles during sampling.

-

Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed vial or directly into a volumetric flask. Self-Validation: Filtration is a critical step to remove any microscopic solid particles that could otherwise artificially inflate the measured concentration. The use of a PTFE filter is recommended for its broad chemical compatibility with organic solvents.

-

Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (C_hplc × DF × V_final) / V_initial

Where:

-

C_hplc is the concentration determined by HPLC (mg/mL).

-

DF is the dilution factor.

-

V_final is the final volume after dilution.

-

V_initial is the initial volume of the supernatant sampled.

-

Safety and Handling Considerations

According to available Safety Data Sheets (SDS), this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][10] It is also noted to be air-sensitive.[2][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a dry, cool place, potentially under an inert atmosphere due to its air sensitivity.[10]

Conclusion

This compound exhibits a predictable solubility profile driven by its distinct functional groups. Its polarity, arising from the phenolic hydroxyl and aldehyde moieties, ensures high solubility in a range of polar protic and aprotic organic solvents such as alcohols, acetone, and DMSO. Conversely, the significant lipophilic character imparted by the trifluoromethoxy-substituted benzene ring renders it insoluble in water and poorly soluble in nonpolar aliphatic solvents. For drug development professionals and synthetic chemists, this profile suggests that solvents like ethyl acetate, acetone, or alcohols are excellent starting points for reaction media or initial purification trials. When precise solubility values are required, the isothermal shake-flask method detailed herein provides a robust and reliable path to generating high-quality, actionable data.

References

-

Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Hughes, M. J. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

-

Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

-

Tavangar, A., & Rohani, S. (2017). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]

-

Fisher Scientific. (n.d.). This compound, 98+%, Thermo Scientific Chemicals 1 g. [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Mutual solubility of water and aldehydes. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde. [Link]

-

ResearchGate. (2025). Solvent screening for the extraction of aromatic aldehydes. [Link]

-

Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. [Link]

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. [Link]

-

PubChemLite. (n.d.). This compound (C8H5F3O3). [Link]

-

Stenutz. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. chembk.com [chembk.com]

- 10. This compound | 53104-95-3 [amp.chemicalbook.com]

- 11. rsisinternational.org [rsisinternational.org]

- 12. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. synquestlabs.com [synquestlabs.com]

The Advent and Evolution of Trifluoromethoxy-Substituted Benzaldehydes: A Technical Guide for the Modern Researcher

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in the design of advanced pharmaceuticals and agrochemicals. Its distinct electronic properties and high lipophilicity offer significant advantages in modulating the bioactivity, metabolic stability, and pharmacokinetic profiles of organic molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of a key class of building blocks bearing this remarkable functional group: the trifluoromethoxy-substituted benzaldehydes. We will traverse the challenging early synthetic routes pioneered by the giants of fluorine chemistry to the sophisticated and milder methodologies available to the modern researcher. This guide is intended for scientists and professionals in drug development, offering not just a historical perspective but also actionable, field-proven insights into the synthesis and application of these valuable intermediates.

A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry

The journey of trifluoromethoxy-substituted aromatic compounds begins not with the benzaldehydes themselves, but with the broader challenge of creating the aryl-OCF₃ bond. The pioneering work in this area was conducted by the Ukrainian chemist L. M. Yagupolskii in 1955.[1] His initial method was a testament to the harsh conditions required at the time, involving the chlorination of electron-deficient anisoles with reagents like phosphorus pentachloride at temperatures around 200°C to form aryl trichloromethyl ethers.[1] These intermediates were then subjected to a chlorine-fluorine exchange using antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) to yield the desired aryl trifluoromethyl ethers.[1] This multi-step, high-temperature process was a landmark achievement, opening the door to a new class of fluorinated compounds.

The direct application of these early, aggressive methods to synthesize trifluoromethoxy-substituted benzaldehydes was fraught with difficulty due to the sensitivity of the aldehyde functional group. The development of more practical and milder synthetic routes was a critical step in unlocking the full potential of these building blocks. Over the decades, the field has seen a significant evolution, moving from these early, often low-yielding and hazardous procedures to more refined and versatile strategies.

The Trifluoromethoxy Group: A Profile of a Privileged Substituent

The increasing prevalence of the trifluoromethoxy group in drug discovery is no accident.[2] It imparts a unique combination of properties that are highly sought after by medicinal chemists:

-

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents known, a property that can significantly enhance a molecule's ability to cross biological membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.

-

Electron-Withdrawing Nature: The strong electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. This electronic influence can modulate the pKa of nearby functional groups and alter the binding affinity of a molecule to its biological target.[3]

-

Modulation of Conformation: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a receptor's binding site.

These properties, summarized in the table below, underscore the strategic advantage of incorporating the trifluoromethoxy group into bioactive molecules.

| Property | Impact on Drug Design |

| High Lipophilicity | Enhanced membrane permeability and bioavailability. |

| Metabolic Stability | Increased half-life and reduced dosage frequency. |

| Electron-Withdrawing | Modulation of target binding affinity and pKa. |

| Conformational Influence | Optimization of receptor-ligand interactions. |

The Synthetic Chemist's Toolkit: An Evolution of Methodologies

The synthesis of trifluoromethoxy-substituted benzaldehydes has evolved significantly from the early, harsh methods. Modern organic chemistry now offers a range of more sophisticated and milder techniques.

Early Approaches: The Yagupolskii Legacy and its Refinements

The foundational work of Yagupolskii laid the groundwork for the first syntheses of trifluoromethoxy-arenes.[1] The general approach involved a two-step chlorination/fluorination sequence.

Conceptual Workflow of Early Synthesis:

Caption: Early Yagupolskii method for aryl trifluoromethyl ether synthesis.

While groundbreaking, this method's harsh conditions and the use of hazardous reagents limited its broad applicability, especially for sensitive substrates like benzaldehydes.

Modern Era: The Dawn of Milder and More Versatile Reagents

The quest for milder and more functional-group-tolerant methods led to the development of new reagents and strategies for trifluoromethoxylation.

3.2.1. Oxidative Desulfurization-Fluorination

A significant advancement came with the development of oxidative desulfurization-fluorination of xanthates. This approach, which avoids the high temperatures and strong acids of the Yagupolskii method, involves the treatment of xanthates derived from phenols with an N-haloimide and a fluoride source like pyridine-HF.[4]

Experimental Protocol: Oxidative Desulfurization-Fluorination

-

Xanthate Formation: To a solution of the corresponding hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add sodium hydride at 0°C. After stirring for 30 minutes, add carbon disulfide, followed by methyl iodide. Stir the reaction at room temperature until completion.

-

Fluorination: In a Teflon vessel, dissolve the purified xanthate in an excess of pyridine-HF (70%). Cool the solution to 0°C and add 1,3-dibromo-5,5-dimethylhydantoin (DBH) portion-wise.

-

Work-up: After the reaction is complete, carefully pour the mixture onto ice and extract the product with a suitable organic solvent. Wash the organic layer with aqueous sodium bicarbonate and brine, dry over sodium sulfate, and purify by column chromatography.

3.2.2. Electrophilic Trifluoromethylation of Phenols

The development of electrophilic trifluoromethylating reagents, such as the Umemoto and Togni reagents, marked a paradigm shift in the synthesis of trifluoromethoxy arenes.[1][4][5] These reagents allow for the direct O-trifluoromethylation of phenols under much milder conditions.

Conceptual Workflow of Modern Synthesis:

Caption: Modern direct O-trifluoromethylation of hydroxybenzaldehydes.

Experimental Protocol: O-Trifluoromethylation using a Togni Reagent

-

Reaction Setup: To a solution of the hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add the Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

Base Addition: Add a suitable base, such as cesium carbonate, to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and purify the product by flash column chromatography.

Comparison of Synthetic Methodologies:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Yagupolskii | PCl₅, Cl₂, SbF₃/SbCl₅, HF | High temperature (~200°C) | Foundational method | Harsh conditions, hazardous reagents, limited substrate scope |

| Oxidative Desulfurization | CS₂, MeI, DBH, Pyridine-HF | Milder than Yagupolskii | Broader substrate scope | Use of corrosive pyridine-HF |

| Electrophilic Trifluoromethylation | Togni/Umemoto Reagents, Base | Mild, often room temperature | High functional group tolerance, operational simplicity | Reagent cost can be high |

Applications in Drug Discovery and Beyond

The availability of efficient synthetic routes to trifluoromethoxy-substituted benzaldehydes has made them valuable building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Aldol condensations to form α,β-unsaturated ketones.

-

Grignard and organolithium additions to produce secondary alcohols.

These transformations allow for the incorporation of the trifluoromethoxy-phenyl moiety into a diverse array of molecular scaffolds, enabling the exploration of its impact on biological activity.

Conclusion: A Future-Forward Perspective

The journey from Yagupolskii's pioneering yet arduous synthesis to the elegant and mild methods of today showcases the remarkable progress in organofluorine chemistry. Trifluoromethoxy-substituted benzaldehydes, once a synthetic challenge, are now readily accessible and indispensable tools for researchers in drug discovery and materials science. The continued development of even more efficient, cost-effective, and sustainable synthetic methodologies will undoubtedly further expand the applications of this privileged structural motif, paving the way for the next generation of innovative chemical entities.

References

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

National Institutes of Health. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Wiley Online Library. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]

-

National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

National Institutes of Health. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

Royal Society of Chemistry. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

Thieme Connect. (2019). Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative. [Link]

- Google Scholar. Yurii Yagupolskii.

-

National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

-

National Institutes of Health. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. [Link]

-

ResearchGate. (2025). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. [Link]

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Authored by: Senior Application Scientist, Computational Chemistry

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy substituent. In the absence of direct experimental studies on this specific molecule, this guide outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The proposed protocols are grounded in established methods for analogous substituted benzaldehydes and are designed to yield reliable predictions of key electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties and reactivity of this compound.

Introduction: The Significance of Fluorinated Benzaldehydes